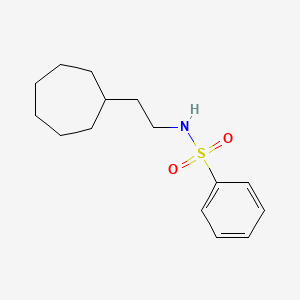
N-(4-butylphenyl)-2,3-dimethoxybenzamide
Übersicht
Beschreibung
N-(4-butylphenyl)-2,3-dimethoxybenzamide, also known as BDMC, is a synthetic compound that belongs to the family of benzamides. BDMC has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-butylphenyl)-2,3-dimethoxybenzamide has also been found to inhibit the growth of tumors in animal models of cancer.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(4-butylphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. HDACs are often overexpressed in cancer cells, and their inhibition by N-(4-butylphenyl)-2,3-dimethoxybenzamide can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2,3-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(4-butylphenyl)-2,3-dimethoxybenzamide has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-butylphenyl)-2,3-dimethoxybenzamide in lab experiments is its specificity towards cancer cells, which makes it a promising candidate for cancer treatment. However, N-(4-butylphenyl)-2,3-dimethoxybenzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-(4-butylphenyl)-2,3-dimethoxybenzamide and its derivatives. Another area of research is the investigation of the potential use of N-(4-butylphenyl)-2,3-dimethoxybenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-2,3-dimethoxybenzamide and its potential applications in other diseases besides cancer.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-5-7-14-10-12-15(13-11-14)20-19(21)16-8-6-9-17(22-2)18(16)23-3/h6,8-13H,4-5,7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNXYCAQFKCBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4771156.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)

![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
![2-({4-methyl-5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4771198.png)

![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)

![4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771241.png)

![ethyl 5-methyl-4-[(tetrahydro-2-furanylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4771268.png)
